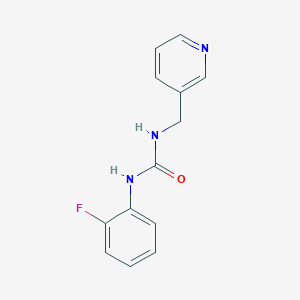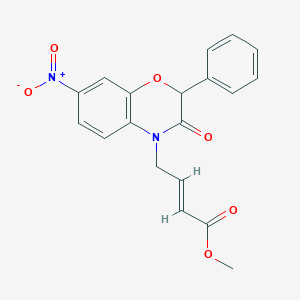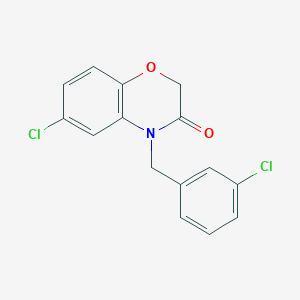
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a fluorophenyl group and a pyridinylmethyl group connected through a urea linkage, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2-fluoroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to form the desired urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
- 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Bromophenyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Methylphenyl)-3-(pyridin-3-ylmethyl)urea
Comparison: Compared to its analogs, 1-(2-Fluorophenyl)-3-(pyridin-3-ylmethyl)urea exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-11-5-1-2-6-12(11)17-13(18)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTNMELRKNHNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-({4-Nitrobenzyl}oxy)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B503333.png)
![8-[(4-Chlorobenzyl)oxy]-2-{4-nitrophenyl}imidazo[1,2-a]pyridine](/img/structure/B503335.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)
![1-[3-(trifluoromethyl)benzyl]-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B503337.png)
![1-allyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503338.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B503341.png)
![1-(3-chlorobenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503342.png)
![1-Methoxy[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B503343.png)
![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)


![4-{[8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl]methyl}benzonitrile](/img/structure/B503349.png)
![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)
![N-(3-chlorophenyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B503356.png)
